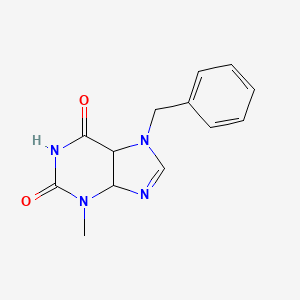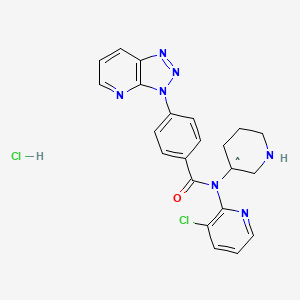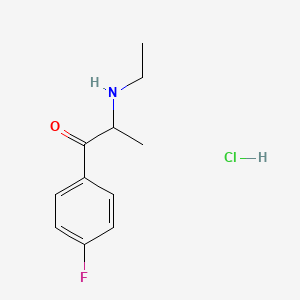
2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluoroacetophenone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 4-fluorobenzaldehyde, while reduction could produce 2-(ethylamino)-1-(4-fluorophenyl)propan-1-ol.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Explored for potential therapeutic uses, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin. This is achieved through the inhibition of their reuptake, leading to increased concentrations in the synaptic cleft and enhanced neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-1-(4-fluorophenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylamino)-1-(3,4-methylenedioxyphenyl)propan-1-one: Contains a methylenedioxy group instead of a fluorophenyl group.
Uniqueness
2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one is unique due to its specific substitution pattern, which influences its pharmacological properties and reactivity. The presence of the fluorine atom can significantly affect the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
2-(ethylamino)-1-(4-fluorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H |
InChI Key |
KSMMRYYEQUTTBB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


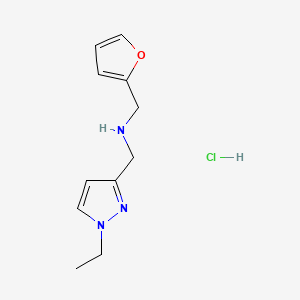

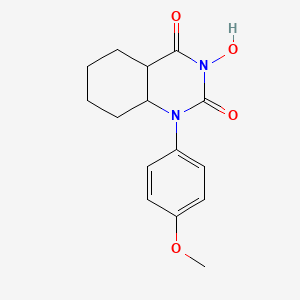

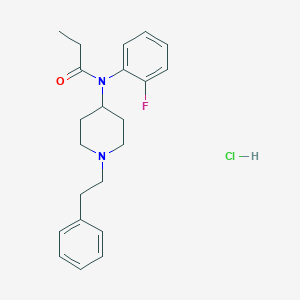
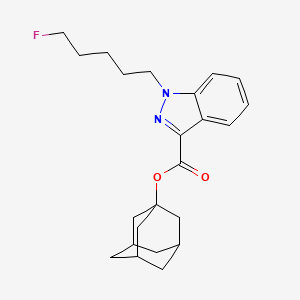
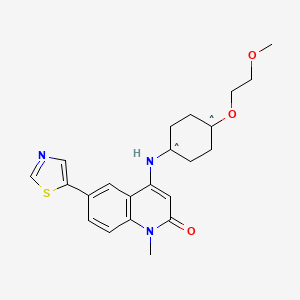

![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
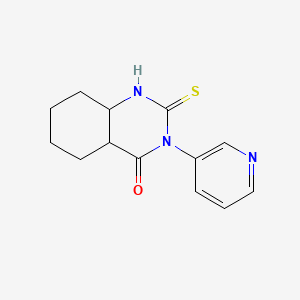
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
